

An In-depth Technical Guide on the Hypothetical Compound: Octamylamine Sulfamate

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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938

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Disclaimer: The compound "**Octamylamine sulfamate**" is not a recognized chemical entity in scientific literature or chemical databases. This technical guide, therefore, provides a hypothetical analysis based on the known properties of its constituent components: Octamylamine (also known as Octodrine) and the sulfamate functional group. The information presented herein is for theoretical and educational purposes only.

Introduction to the Constituent Components

To understand the potential properties of **Octamylamine sulfamate**, it is essential to first analyze its two constituent parts: the base, Octamylamine, and the acidic counter-ion, sulfamate.

Octamylamine, also known as Octodrine or 2-amino-6-methylheptane, is a sympathomimetic amine. Historically, it has been used as a nasal decongestant and has appeared in some dietary supplements as a stimulant. Due to its stimulant properties, Octodrine is listed as a prohibited substance by the World Anti-Doping Agency (WADA)[1].

Chemical Structure:

- IUPAC Name: 6-methylheptan-2-amine
- Molecular Formula: $C_8H_{19}N$

- **Key Feature:** A primary amine group which gives it basic properties, allowing it to form salts with acids.

The sulfamate group ($-O-SO_2NH_2$) is a functional moiety used in drug design to modify the properties of a parent molecule. It is derived from sulfamic acid (H_3NSO_3). The incorporation of a sulfamate group can influence a compound's solubility, metabolic stability, and biological activity.

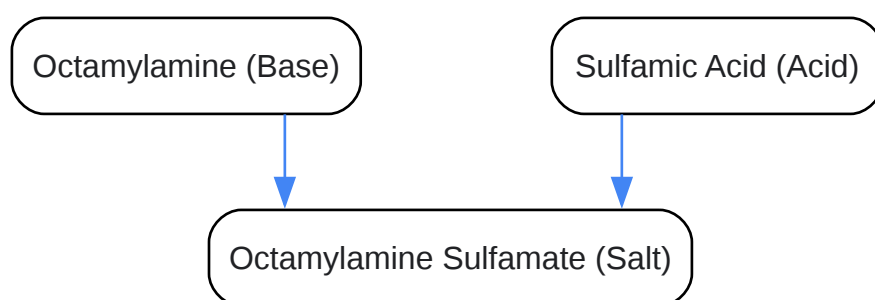
Sulfamates are present in a variety of therapeutic agents and are known to target several biological molecules[2][3]:

- **Carbonic Anhydrase Inhibition:** The sulfamate group is a potent inhibitor of carbonic anhydrases, an enzyme family involved in various physiological processes. This is the mechanism of action for the anticonvulsant drug topiramate[2][4].
- **Steroid Sulfatase Inhibition:** Some sulfamate-containing compounds are potent inhibitors of steroid sulfatase, an enzyme implicated in hormone-dependent cancers[3].
- **Other Applications:** Sulfamates have been investigated for their potential in treating obesity, glaucoma, and certain viral infections[2][3].

Hypothetical Formation and Properties of Octamylamine Sulfamate

If "**Octamylamine sulfamate**" were to be synthesized, it would most likely be an acid-base salt formed by the reaction of the basic amine group of Octamylamine with the acidic sulfamic acid.

Hypothetical Reaction:



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Caption: Hypothetical acid-base reaction to form **Octamylamine Sulfamate**.

Expected Properties:

- **Physical State:** Likely a crystalline solid at room temperature, typical of organic salts.
- **Solubility:** The salt form would be expected to have higher aqueous solubility compared to the freebase form of Octamylamine.
- **Pharmacological Profile:** The pharmacological activity would be a combination of the effects of its two components. The primary effect would likely be the stimulant action of the Octamylamine cation. The sulfamate anion would be pharmacologically active in its own right, potentially exhibiting inhibitory effects on enzymes like carbonic anhydrase.

Potential (Hypothetical) Therapeutic Applications and Research Directions

While purely speculative, a compound like **Octamylamine sulfamate** could be investigated for multi-target therapeutic strategies. For instance, the stimulant properties of Octamylamine could be paired with the neurological effects of a sulfamate (akin to topiramate) for conditions where both pathways are relevant. However, the stimulant nature of Octamylamine would likely pose significant safety and regulatory challenges.

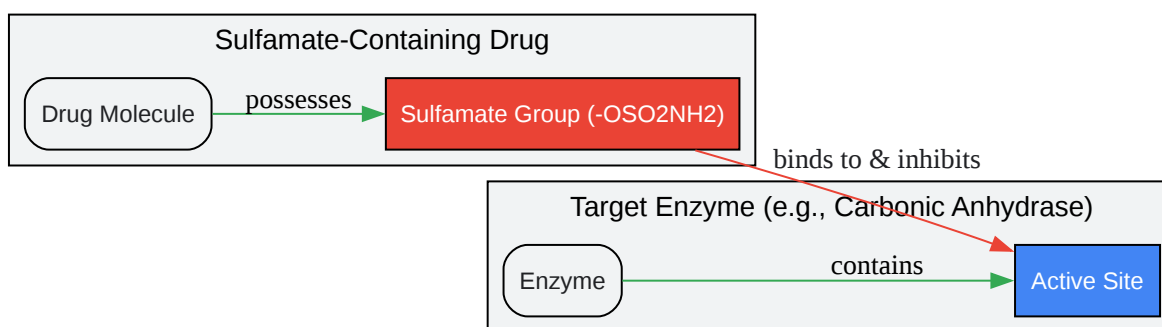
Limitations and Lack of Experimental Data

As "**Octamylamine sulfamate**" is not a known compound, there is a complete absence of experimental data. Therefore, the following sections, which are standard in a technical guide for a known substance, cannot be provided:

- **Quantitative Data:** There are no available data on physicochemical properties (e.g., melting point, pKa), pharmacokinetic parameters (ADME), or pharmacodynamic measurements (e.g., IC₅₀, EC₅₀).
- **Experimental Protocols:** No synthesis, analytical, or biological assay protocols exist for this hypothetical compound.

Conceptual Visualization of the Sulfamate Group's Role in Drug Design

To illustrate the established role of the sulfamate functional group in medicinal chemistry, the following diagram conceptualizes how a sulfamate-containing drug can inhibit a target enzyme.



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Caption: General mechanism of enzyme inhibition by a sulfamate-containing drug.

Conclusion

In summary, "**Octamylamine sulfamate**" is a hypothetical compound. An analysis of its constituent parts suggests it would be a salt of the stimulant Octamylamine. While the sulfamate moiety is a valuable tool in modern drug discovery, with applications in anticonvulsants, cancer therapy, and more, the combination with a regulated stimulant like Octamylamine makes its therapeutic potential and viability purely speculative. Any further investigation would require the de novo synthesis and comprehensive preclinical evaluation of this novel chemical entity.

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